(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

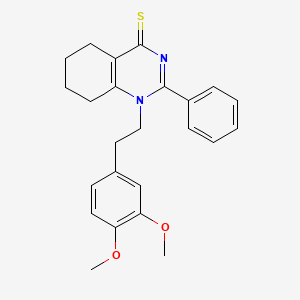

The compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure containing two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

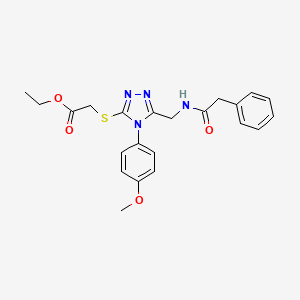

Molecular Structure Analysis

The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic structure containing two fused six-membered aromatic rings .Scientific Research Applications

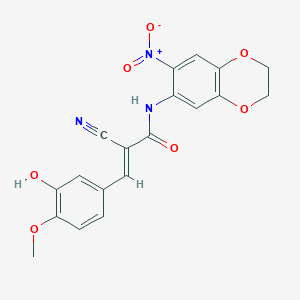

Antimicrobial Evaluation

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, compounds with structural similarities to the specified compound demonstrated antimicrobial effectiveness against bacteria and fungi, highlighting their potential as antibacterial and antifungal agents (F. Vittorio et al., 1995; M. El-zohry & M. Abd-Alla, 2007; S. Shaikh, 2013).

Novel quinazolinone derivatives containing hydrazone units were synthesized, showing significant inhibitory activity against various plant pathogens, suggesting their potential use in agricultural applications to protect crops from bacterial diseases (L. Shao et al., 2020).

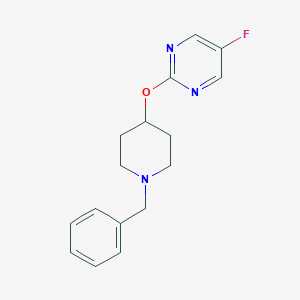

Tautomerism Studies

- The study of tautomerism in quinazoline derivatives revealed insights into their chemical structure and behavior, which is essential for understanding their biological activity and optimizing their pharmaceutical properties (I. Ghiviriga et al., 2009).

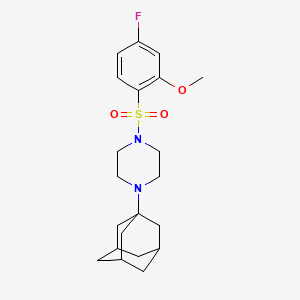

Synthesis and Characterization

- Research on quinazoline derivatives also includes the development of new synthetic methods, characterization of their chemical structures, and exploration of their potential applications in medicine and agriculture (M. El-Hashash et al., 2011; P. Rana et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one involves the condensation of 6-chloro-4-phenylquinazoline-2-carbaldehyde with ethyl 2-aminoacetate to form the corresponding hydrazone. The hydrazone is then reacted with 2-ethoxy-1-methylquinolin-4(1H)-one in the presence of a base to yield the final product.", "Starting Materials": [ "6-chloro-4-phenylquinazoline-2-carbaldehyde", "ethyl 2-aminoacetate", "2-ethoxy-1-methylquinolin-4(1H)-one", "base" ], "Reaction": [ "Step 1: Condensation of 6-chloro-4-phenylquinazoline-2-carbaldehyde with ethyl 2-aminoacetate in the presence of a base to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 2-ethoxy-1-methylquinolin-4(1H)-one in the presence of a base to yield the final product." ] } | |

CAS RN |

375839-83-1 |

Product Name |

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one |

Molecular Formula |

C26H20ClN5O2 |

Molecular Weight |

469.93 |

IUPAC Name |

3-[(E)-[(6-chloro-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]-7-ethoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C26H20ClN5O2/c1-2-34-20-10-8-17-12-18(25(33)29-23(17)14-20)15-28-32-26-30-22-11-9-19(27)13-21(22)24(31-26)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,29,33)(H,30,31,32)/b28-15+ |

InChI Key |

DKJYCHLPKWHBCR-RWPZCVJISA-N |

SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-3-nitrobenzenesulfonamide](/img/structure/B2816659.png)

![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)

![1H-Indole-3-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-](/img/structure/B2816664.png)

![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)